N-(4-chlorophenyl)-N'-[4-(tetrahydro-2-furanylmethoxy)phenyl]urea
Overview
Description
N-(4-chlorophenyl)-N'-[4-(tetrahydro-2-furanylmethoxy)phenyl]urea is a useful research compound. Its molecular formula is C18H19ClN2O3 and its molecular weight is 346.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 346.1084202 g/mol and the complexity rating of the compound is 394. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Urease Inhibitors and Therapeutic Applications
Urease inhibitors have significant potential in medical applications, particularly for treating infections caused by urease-producing bacteria like Helicobacter pylori in the gastric tract and Proteus species in the urinary tract. N-(4-chlorophenyl)-N'-[4-(tetrahydro-2-furanylmethoxy)phenyl]urea, due to its structural similarity to urea and potential urease inhibitory activity, may contribute to the development of novel therapeutic agents targeting these infections. Research in this area focuses on exploring various urease inhibitors, including hydroxamic acids, phosphoramidates, and quinones, aiming to find effective treatments with fewer side effects than current options (Kosikowska & Berlicki, 2011).
Environmental Impact and Biodegradation of Chlorophenols
The environmental impact of chlorophenols, which are structurally related to this compound, has been extensively studied. Chlorophenols are known for their role as precursors to dioxins in chemical and thermal processes, including waste incineration. Research in this area focuses on the concentration values of chlorophenols and their correlation with dioxins, exploring their formation pathways and the effectiveness of biodegradation strategies. These studies are crucial for developing methods to mitigate the environmental impact of such compounds (Peng et al., 2016).
Drug Design and Biological Activity
This compound, by virtue of its urea moiety, may have implications in drug design due to the unique hydrogen-binding capabilities of ureas. Ureas are incorporated into various drugs to modulate selectivity, stability, toxicity, and pharmacokinetic profiles. This research area explores urea derivatives as modulators of biological targets, including kinases, proteases, and epigenetic enzymes. The aim is to harness the medicinal chemistry potential of urea moieties for the development of novel therapeutics with enhanced efficacy and safety profiles (Jagtap et al., 2017).
Mechanisms of Herbicide Toxicity and Biodegradation
The toxicity and biodegradation of herbicides, particularly those based on chlorophenoxy compounds similar to the chlorophenyl component of this compound, are significant research areas. These studies aim to understand the mechanisms of toxicity of such herbicides to non-target organisms and to explore microbial biodegradation as a method to reduce environmental contamination. The focus is on identifying microbial species capable of degrading these compounds and understanding the enzymatic pathways involved, which could lead to the development of bioremediation strategies for contaminated sites (Magnoli et al., 2020).
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[4-(oxolan-2-ylmethoxy)phenyl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3/c19-13-3-5-14(6-4-13)20-18(22)21-15-7-9-16(10-8-15)24-12-17-2-1-11-23-17/h3-10,17H,1-2,11-12H2,(H2,20,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJZBSPQFJNWIIM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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